



# Early In Vitro Profile of OX01914: A Novel Utrophin Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OX01914  |           |
| Cat. No.:            | B5882762 | Get Quote |

Introduction: **OX01914** is a novel, small molecule utrophin modulator identified through phenotypic screening. It belongs to the 4,6-diphenylpyrimidine-2-carbohydrazide chemical class and is being investigated as a potential therapeutic agent for Duchenne muscular dystrophy (DMD).[1] DMD is a severe X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration. Utrophin, a paralogue of dystrophin, can functionally compensate for its absence, and its upregulation is a promising therapeutic strategy for all DMD patients, irrespective of their specific mutation.[2][3] Early in vitro studies have focused on elucidating the efficacy, mechanism of action, and metabolic properties of **OX01914**.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the initial in vitro evaluation of **OX01914**.

Table 1: Efficacy of **OX01914** in Utrophin Upregulation



| Parameter        | Cell Line              | Fold Increase<br>vs. Control              | Concentration | Reference |
|------------------|------------------------|-------------------------------------------|---------------|-----------|
| Utrophin mRNA    | LUmdx<br>myoblasts     | ~2-fold                                   | 30 μΜ         | [1]       |
| Utrophin mRNA    | H2K mdx<br>myoblasts   | ~1.6-fold                                 | 30 μΜ         | [1]       |
| Utrophin Protein | Human DMD<br>myoblasts | ~3-fold<br>(statistically<br>significant) | Not specified |           |

Table 2: Comparative Analysis of **OX01914** and Ezutromid on Gene Expression in H2K mdx Myoblasts

| Compound  | Concentration | Utrophin<br>mRNA Fold<br>Increase | AhR mRNA<br>Fold Increase | Reference |
|-----------|---------------|-----------------------------------|---------------------------|-----------|
| OX01914   | 30 μΜ         | ~1.6                              | No significant difference |           |
| Ezutromid | 3 μΜ          | ~1.7                              | ~2                        | -         |

Table 3: In Vitro Metabolic Stability of OX01914

| Species | System      | Half-life (T1/2) | Reference |
|---------|-------------|------------------|-----------|
| Mouse   | Hepatocytes | 3 min            |           |
| Human   | Hepatocytes | 28 min           |           |

## **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

#### 1. Cell Culture:



- LUmdx and H2K mdx myoblasts: Immortalized myoblast cell lines derived from the mdx mouse model of DMD were used.
- Human DMD myoblasts: Primary myoblasts obtained from DMD patients were utilized to assess the effect on human cells.
- 2. Utrophin mRNA Quantification (qPCR):
- Myoblast cell lines were treated with either OX01914 (30 μM), ezutromid (3 μM as a comparator), or DMSO (vehicle control).
- Following treatment, total RNA was extracted from the cells.
- Quantitative real-time polymerase chain reaction (qPCR) was performed to measure the relative expression levels of utrophin and Aryl Hydrocarbon Receptor (AhR) mRNA.
- Gene expression levels were normalized to a housekeeping gene, and the fold change relative to the DMSO control was calculated.
- 3. Utrophin Protein Quantification:
- Human DMD myoblasts were treated with OX01914.
- After the treatment period, total protein was extracted from the cells.
- Western blotting or a similar protein quantification method was used to determine the levels of utrophin protein.
- The protein expression was quantified and compared to untreated or vehicle-treated control
  cells to determine the fold increase.
- 4. Metabolic Stability Assay:
- OX01914 was incubated with cryopreserved mouse and human hepatocytes.
- Samples were taken at various time points, and the concentration of the parent compound (OX01914) was measured using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).



- The half-life (T1/2) was then calculated to determine the rate of metabolism.
- 5. Target Deconvolution using Chemical Proteomics:
- To identify the molecular target of OX01914, active and inactive cell-permeable photoaffinity probes based on the structure of OX01914 were synthesized.
- These probes were used in live human DMD myoblasts to covalently label binding proteins upon photoactivation.
- The labeled proteins were then enriched and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Competitive displacement experiments with the parent compound OX01914 were performed
  to identify specific targets. Proteins enriched by the active probe but displaced by OX01914
  were considered potential targets.

## **Visualizations**

Proposed Mechanism of Action of OX01914





Click to download full resolution via product page

Caption: Proposed signaling pathway for **OX01914**-mediated utrophin upregulation.

Experimental Workflow for Target Identification





Click to download full resolution via product page

Caption: Workflow for identifying the protein targets of **OX01914** using chemical proteomics.

Conclusion:



The early in vitro data for **OX01914** demonstrate its capability to significantly upregulate utrophin mRNA and protein levels in both mouse and human dystrophic myoblasts. Notably, its mechanism of action is distinct from the first-generation utrophin modulator, ezutromid, as it does not affect the Aryl Hydrocarbon Receptor pathway. Chemical proteomics studies have pointed towards ATP5F1, a component of the mitochondrial ATP synthase, as a potential molecular target, suggesting a novel mechanism involving the modulation of cellular metabolism. While **OX01914** shows promising efficacy, its rapid in vitro metabolism in both mouse and human hepatocytes indicates that further optimization of its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties will be necessary for its development as a viable therapeutic agent for Duchenne muscular dystrophy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dehesa.unex.es [dehesa.unex.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Utrophin Alex's Wish [alexswish.co.uk]
- To cite this document: BenchChem. [Early In Vitro Profile of OX01914: A Novel Utrophin Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5882762#early-in-vitro-studies-of-ox01914]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com